![molecular formula C20H24N4O5S B2471431 N1-(pyridin-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-37-4](/img/structure/B2471431.png)
N1-(pyridin-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(pyridin-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
1. Catalysis in Chemical Reactions
N1-(pyridin-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been identified as an effective promoter in Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides. This process demonstrates excellent chemoselectivity and functional group tolerance, leading to diverse N-arylation products (Bhunia, De, & Ma, 2022).
2. Structural and Theoretical Analysis
The compound has been studied for its structural properties, particularly in different polymorphs. Analysis of its crystalline structure reveals significant insights into molecular packing and the role of hydrogen bonding, which are critical in understanding the compound's interactions and stability (Jotani et al., 2016).
3. Synthesis of Diverse Chemical Compounds
The compound plays a role in the synthesis of various chemical structures. For instance, it has been used in the synthesis of di- and mono-oxalamides through a novel one-pot approach. This methodology is significant for its simplicity and high yield, providing a new formula for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
4. Role in DNA-PK Inhibition and Anti-Platelet Activity
The compound has been implicated in the synthesis of new benzoxazines, which have shown potential in DNA-PK inhibition and anti-platelet activity studies. This research is crucial for understanding the compound's potential in pharmacological applications (Ihmaid et al., 2012).
5. Development of Coordination Polymers
It also plays a role in the development of coordination polymers, as seen in the synthesis and characterization of Cu(II) coordination polymers. These studies contribute to our understanding of molecular architecture and the potential applications of these polymers in various fields (Kuai et al., 2014).
properties
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-15-6-8-17(9-7-15)30(27,28)24-11-4-12-29-18(24)14-23-20(26)19(25)22-13-16-5-2-3-10-21-16/h2-3,5-10,18H,4,11-14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLRJJYPRYELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide |
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